molecular formula C9H18O4S B14624406 Methanesulfonic acid;oct-2-yn-1-ol CAS No. 54369-44-7

Methanesulfonic acid;oct-2-yn-1-ol

Cat. No.: B14624406
CAS No.: 54369-44-7
M. Wt: 222.30 g/mol
InChI Key: HBSIMOYOLRYHCF-UHFFFAOYSA-N
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Description

Methanesulfonic acid;oct-2-yn-1-ol is a compound that combines the properties of methanesulfonic acid and oct-2-yn-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and other polar solvents . Oct-2-yn-1-ol is an alkyne alcohol with the molecular formula C₈H₁₄O. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the reaction of methane with sulfur trioxide in the presence of a catalyst . Oct-2-yn-1-ol can be synthesized through the hydration of oct-2-yne using a mercury(II) catalyst.

Industrial Production Methods: Industrial production of methanesulfonic acid often involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is used by companies like BASF to produce high-purity methanesulfonic acid. Oct-2-yn-1-ol is produced industrially through the hydration of oct-2-yne, which is a process that can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methanesulfonic acid undergoes various chemical reactions, including esterification, alkylation, and sulfonation . It is a strong acid and can act as a catalyst in many reactions. Oct-2-yn-1-ol can undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used with methanesulfonic acid include alcohols for esterification and alkenes for alkylation . The reactions typically occur under acidic conditions. Oct-2-yn-1-ol reactions often involve oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from reactions involving methanesulfonic acid include esters and alkylated compounds . Reactions with oct-2-yn-1-ol can produce various alcohols, ketones, and substituted alkyne derivatives.

Scientific Research Applications

Methanesulfonic acid is extensively used in green chemistry as a reagent due to its strong acidity and low toxicity . It is employed in biodiesel production, electroplating, and as a catalyst in various organic reactions. Oct-2-yn-1-ol is used in the synthesis of pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.

Mechanism of Action

Methanesulfonic acid acts as a Brønsted acid, donating protons in chemical reactions . It can dissolve a wide range of metal salts, making it useful in electroplating and metal recovery. Oct-2-yn-1-ol acts as a nucleophile in substitution reactions and can undergo oxidation to form ketones and carboxylic acids.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to methanesulfonic acid include sulfuric acid, hydrochloric acid, and nitric acid . Oct-2-yn-1-ol is similar to other alkyne alcohols like propargyl alcohol and butyn-1-ol.

Uniqueness: Methanesulfonic acid is unique due to its high solubility for metal salts and its use in green chemistry applications . Oct-2-yn-1-ol is unique due to its alkyne functionality, which allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

54369-44-7

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

methanesulfonic acid;oct-2-yn-1-ol

InChI

InChI=1S/C8H14O.CH4O3S/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-5,8H2,1H3;1H3,(H,2,3,4)

InChI Key

HBSIMOYOLRYHCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCO.CS(=O)(=O)O

Origin of Product

United States

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